4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the fluorination of cyclohexane to produce 4,4-difluorocyclohexane, which is then subjected to further reactions to introduce the pyrazole ring and other functional groups. Specific reaction conditions, such as the use of hydrogen fluoride or trifluoromethanesulfonic acid fluoride, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and safety. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(4,4-Difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexanemethanol
- 4,4-Difluorocyclohexanone
- 4,4-Difluorocyclohexanol
Uniqueness
Compared to these similar compounds, 4-(4,4-difluorocyclohexyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of the pyrazole ring and the trifluoromethyl group. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14F5N3 |
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Molecular Weight |
283.24 g/mol |
IUPAC Name |
4-(4,4-difluorocyclohexyl)-2-methyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H14F5N3/c1-19-9(17)7(8(18-19)11(14,15)16)6-2-4-10(12,13)5-3-6/h6H,2-5,17H2,1H3 |
InChI Key |
XJTJWMRCJMMPSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C2CCC(CC2)(F)F)N |
Origin of Product |
United States |
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